N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide
Description
N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxothiolan ring, a benzothiophene core, and an amide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-11(16(20)18-9-12-6-8-25(22,23)10-12)19-17(21)14-3-2-4-15-13(14)5-7-24-15/h5,7,11-12,14H,2-4,6,8-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDFUFKUCQKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCS(=O)(=O)C1)NC(=O)C2CCCC3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide involves multiple steps, starting with the preparation of the dioxothiolan ring. One common method involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol or DMF mixture . This reaction forms the dioxothiolan ring, which is then coupled with a benzothiophene derivative through an amide linkage.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the reaction conditions to maximize yield and purity. This includes careful selection of solvents, reaction temperatures, and purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the amide linkage or the benzothiophene core.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amides, and substituted benzothiophenes. These products can be further characterized and utilized in various applications.
Scientific Research Applications
N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. Its dioxothiolan ring and benzothiophene core are key structural features that enable these interactions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to N-[1-[(1,1-dioxothiolan-3-yl)methylamino]-1-oxopropan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
- 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
These compounds share structural similarities, such as the presence of a dioxothiolan ring, but differ in their core structures and functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
